Tautomeric Lock and Energetic Preference: 2‑Isopropyl‑2H‑indazol‑6‑amine vs. 1‑Isopropyl‑1H‑indazol‑6‑amine
Ab initio calculations demonstrate that the 2H‑tautomer of unsubstituted indazole lies 2.3–3.6 kcal mol⁻¹ above the 1H‑tautomer [1]. Alkylation at N2, as in 2‑(propan‑2‑yl)-2,6‑dihydro‑1H‑indazol‑6‑imine, covalently locks the 2H‑tautomer and prevents interconversion, whereas N1‑alkylated analogs such as 1‑isopropyl‑1H‑indazol‑6‑amine (CAS 938514‑13‑7) retain the more stable 1H‑form. This fundamental electronic difference translates into divergent pKa values: the predicted pKa of 2‑methyl‑2H‑indazol‑6‑amine is 3.31 ± 0.10, while 1‑methyl‑1H‑indazol‑6‑amine exhibits a predicted pKa of 4.20 ± 0.30 , indicating that the 2‑substituted analog is a weaker base by approximately 0.9 log units.
| Evidence Dimension | Predicted pKa (basicity) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 3.31 (based on 2‑methyl‑2H‑indazol‑6‑amine analog) |
| Comparator Or Baseline | 1‑Methyl‑1H‑indazol‑6‑amine predicted pKa = 4.20 ± 0.30 |
| Quantified Difference | ΔpKa ≈ 0.9 (2‑substituted indazole is less basic) |
| Conditions | Predicted pKa values from ChemicalBook; experimental confirmation pending |
Why This Matters
A 0.9‑unit pKa difference alters the protonation state at physiological pH, affecting solubility, permeability and target binding in biological assays.
- [1] Alkorta, I., et al. A theoretical study of the parent NH‑benzazoles: geometries, energies, acidity and basicity, NMR properties and molecular electrostatic potentials. J. Phys. Org. Chem., 2012, 25, 719‑724. View Source
